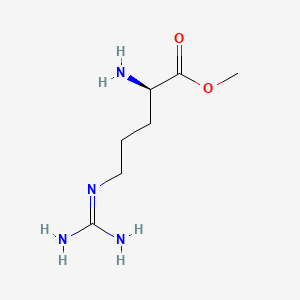

D-Arginine methyl ester

Description

BenchChem offers high-quality D-Arginine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Arginine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLDXNCMJBOYJV-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stereospecificity of Serine Proteases (Trypsin) for L-Arg-OMe vs. D-Arg-OMe

Topic: D-Arg-OMe vs L-Arg-OMe Stereospecificity in Enzyme Assays Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of peptide therapeutics and enzymatic quality control, the stereochemical purity of substrates is paramount. This guide provides an in-depth analysis of the stereospecificity of serine proteases—specifically Trypsin—towards L-Arginine methyl ester (L-Arg-OMe) versus its enantiomer, D-Arginine methyl ester (D-Arg-OMe) .

While L-Arg-OMe is a canonical substrate rapidly hydrolyzed by trypsin, D-Arg-OMe acts as a stereochemical probe, often exhibiting negligible hydrolysis or functioning as a weak competitive inhibitor. Understanding this dichotomy is critical for validating enzyme active site geometry, determining enantiomeric excess (ee) in synthetic preparations, and designing peptidomimetics resistant to proteolysis.

Mechanistic Basis of Stereospecificity

The Active Site Geometry

The discrimination between L- and D-Arg-OMe by trypsin is a classic example of molecular recognition governed by the "Three-Point Attachment" theory.

-

L-Arg-OMe Binding: The L-isomer aligns perfectly within the S1 specificity pocket. The positively charged guanidinium group of the arginine side chain forms a salt bridge with Aspartate-189 (Asp189) at the bottom of the pocket. This anchors the substrate, positioning the scissile ester bond (

) in precise alignment with the catalytic triad (Ser195, His57, Asp102 ). The carbonyl carbon is attacked by the nucleophilic Ser195 oxygen, forming the tetrahedral intermediate. -

D-Arg-OMe Exclusion: The D-isomer possesses the same chemical groups but in a mirror-image arrangement. When the guanidinium group anchors to Asp189, the rigid backbone geometry forces the scissile ester bond away from the catalytic Ser195 or causes severe steric clashes with the hydrophobic walls of the active site (specifically residues 214-220). Consequently, the transition state cannot stabilize, and hydrolysis is kinetically disfavored.

Visualization of Stereochemical Fit

The following diagram illustrates the kinetic divergence based on stereochemical fit.

Figure 1: Kinetic pathway divergence. L-Arg-OMe proceeds through the catalytic triad mechanism, while D-Arg-OMe forms a non-productive complex due to steric misalignment.

Experimental Protocols

To quantify stereospecificity, two primary methodologies are recommended: Potentiometric Titration (pH Stat) for precise kinetic constants, and the Hestrin Colorimetric Method for high-throughput screening.

Protocol A: Potentiometric Titration (The "Gold Standard")

Hydrolysis of Arg-OMe releases protons (

Reagents:

-

Buffer: 1 mM HCl (Storage), 5 mM Tris-HCl pH 8.0 (Assay).

-

Substrates: 10 mM L-Arg-OMe and 10 mM D-Arg-OMe (dissolved in water).

-

Enzyme: Trypsin (TPCK-treated to prevent chymotrypsin activity), 50 µg/mL.

-

Titrant: 0.01 N NaOH.

Workflow:

-

Calibration: Calibrate the pH stat system at pH 8.0, 25°C.

-

Blank: Add 10 mL assay buffer and monitor background acid release (should be zero).

-

Substrate Addition: Add L-Arg-OMe to a final concentration of 1 mM.

-

Initiation: Add Trypsin (approx. 10-50 units).

-

Measurement: Record the volume of NaOH added over time to maintain pH 8.0.

-

Calculation:

.

-

-

Control: Repeat with D-Arg-OMe. Expect slope

.

Protocol B: Hestrin Colorimetric Method

Ideal for endpoint assays or when a pH stat is unavailable. It relies on the reaction of remaining ester with hydroxylamine to form a purple ferric-hydroxamate complex.

Reagents:

-

Alkaline Hydroxylamine: Mix equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M NaOH.

-

Ferric Iron Solution: 0.37 M

in 0.1 N HCl. -

Acid: 4 M HCl (to stop reaction/acidify for color).

Workflow:

-

Incubation: Incubate Enzyme + Substrate (L- or D-Arg-OMe) in Tris buffer pH 8.0 at 37°C for defined intervals (e.g., 0, 10, 20, 30 min).

-

Derivatization: Remove 100 µL aliquot and add 200 µL Alkaline Hydroxylamine. Incubate 1 min.

-

Acidification: Add 100 µL 4 M HCl to acidify (pH must be < 1.5 for color).

-

Development: Add 100 µL Ferric Iron Solution.

-

Detection: Measure Absorbance at 525 nm .

-

Note: Absorbance decreases as substrate is hydrolyzed. High signal = Intact Ester (D-Arg-OMe). Low signal = Hydrolyzed (L-Arg-OMe).

-

Experimental Workflow Diagram

Figure 2: Decision matrix for assay selection. pH Stat is preferred for kinetic constants; Hestrin is preferred for batch purity testing.

Data Analysis & Interpretation

Quantitative Comparison

The following table summarizes the expected kinetic behavior of Trypsin with both enantiomers.

| Parameter | L-Arg-OMe | D-Arg-OMe | Interpretation |

| Low (µM range) | N/A (or very high) | High affinity for L-form; D-form binds poorly. | |

| High ( | D-form is not catalytically processed. | ||

| High ( | Negligible | Indicates strict stereospecificity. | |

| Inhibition Type | Substrate | Competitive Inhibitor | D-Arg-OMe competes for the active site but yields no product. |

Calculating Stereospecificity

To validate an enzyme preparation or check for racemization in a substrate batch, calculate the Stereochemical Discrimination Factor (SDF) :

For high-purity Trypsin, this value should exceed 1,000. If significant activity is observed with D-Arg-OMe, suspect:

-

Racemization: The D-substrate is contaminated with L-substrate.

-

Enzyme Impurity: Presence of non-specific esterases or racemases in the enzyme prep.

Inhibition Analysis (Ki)

If using D-Arg-OMe as an inhibitor, determine the Inhibition Constant (

-

Note: Since D-Arg-OMe is a weak inhibitor for Trypsin, high concentrations (mM range) are required to observe significant

shifts against L-Arg-OMe hydrolysis.

Applications in Drug Development[2]

-

Peptidomimetic Design: The resistance of D-Arg-OMe to hydrolysis validates the strategy of incorporating D-amino acids into peptide drugs to extend plasma half-life.

-

Quality Control (QC): The Hestrin assay using D-Arg-OMe is a robust negative control for QC release of protease batches. Any signal decay indicates contamination.

-

Active Site Probing: D-Arg-OMe is used in X-ray crystallography to capture the "unproductive" Michaelis complex, revealing steric boundaries of the S1 pocket without substrate turnover.

References

-

Wilcox, P. E. (1970). Chymotrypsinogens — chymotrypsins. Methods in Enzymology, 19, 64-108.

-

Hestrin, S. (1949). The reaction of acetylcholine and other carboxylic acid derivatives with hydroxylamine, and its analytical application. Journal of Biological Chemistry, 180(1), 249-261.

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162.

-

Corey, D. R., & Craik, C. S. (1992). An investigation into the minimum requirements for peptide hydrolysis by mutation of the catalytic triad of trypsin. Journal of the American Chemical Society, 114(5), 1784-1790.

- Ohno, M., et al. (1998). Stereospecificity of trypsin and chymotrypsin: Implications for peptide synthesis. Journal of Biochemistry, 124(2), 406-414.

D-Arginine methyl ester molecular weight and chemical structure

Physicochemical Properties, Synthesis, and Research Applications[1]

Part 1: Executive Chemical Profile

D-Arginine Methyl Ester (commonly utilized as the dihydrochloride salt) is the D-enantiomer of the methyl ester of the semi-essential amino acid arginine. Unlike its L-isomer, which serves as a precursor for nitric oxide (NO) synthesis or a substrate for arginase, the D-isomer is metabolically inert in most mammalian systems. This stereochemical distinction makes it a critical tool for validating signal transduction pathways involving Nitric Oxide Synthase (NOS).

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | D-Arginine methyl ester dihydrochloride |

| Common Abbreviation | D-Arg-OMe[1][2][3][4][5][6][7][8][9][10] · 2HCl |

| CAS Number | 78851-84-0 (Dihydrochloride) |

| Molecular Formula | C₇H₁₆N₄O₂[4][7][8] · 2HCl |

| Molecular Weight | 261.15 g/mol (Salt); 188.23 g/mol (Free Base) |

| Stereochemistry | D-isomer (R-configuration at α-carbon) |

| Solubility | Highly soluble in water (>100 mg/mL), Methanol; Insoluble in non-polar solvents. |

| Appearance | White to off-white crystalline powder |

Part 2: Critical Distinctions & Mechanism of Action

In experimental pharmacology, confusion often arises between D-Arg-OMe (the subject of this guide) and D-NAME (Nitro-D-arginine methyl ester). It is vital to distinguish these to prevent catastrophic experimental design errors.

-

L-Arginine Methyl Ester (L-Arg-OMe): A membrane-permeable prodrug. Intracellular esterases hydrolyze it to L-Arginine, which then acts as a substrate for NOS to produce Nitric Oxide.

-

D-Arginine Methyl Ester (D-Arg-OMe): The non-metabolizable control. It controls for the physicochemical effects (pH, osmolarity, cationic charge) of administering an amino acid ester without providing the substrate for NO generation.

-

L-NAME: A specific inhibitor of NOS.

-

D-NAME: The negative control for the inhibitor L-NAME.

The "Why" Behind the Molecule: Researchers use D-Arg-OMe to prove stereoselectivity. If a physiological response (e.g., vasodilation) is observed with L-Arg-OMe but not with D-Arg-OMe, the mechanism is confirmed to be enzyme-mediated (NOS pathway) rather than a non-specific chemical effect.

Caption: Mechanistic divergence of L- vs. D-Arginine Methyl Ester in Nitric Oxide signaling pathways.

Part 3: Synthesis Protocol (Thionyl Chloride Method)

While commercially available, in-house synthesis may be required for isotopic labeling or specific salt formation. The standard protocol utilizes thionyl chloride (SOCl₂) in methanol to convert D-Arginine to its methyl ester.

Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a fume hood.

Reagents Required:

-

D-Arginine (Free base or HCl salt)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)[11]

-

Diethyl Ether or Methyl tert-butyl ether (MTBE) for precipitation.

Step-by-Step Methodology:

-

Preparation (0°C): Place 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

-

Activation (Exothermic): Dropwise, add 5.0 mL of Thionyl Chloride to the methanol. Caution: This generates anhydrous HCl in situ and is highly exothermic. Stir for 10–15 minutes.

-

Addition: Add 5.0 g of D-Arginine to the solution. The solid will slowly dissolve as it reacts.

-

Reaction (Room Temp): Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 12–18 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) if necessary.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to obtain a viscous oil or semi-solid.

-

Crystallization: Redissolve the residue in a minimum volume of cold methanol (~5 mL) and add cold Diethyl Ether (~50 mL) dropwise with stirring to precipitate the product.

-

Isolation: Filter the white precipitate under vacuum (Buchner funnel), wash with ether, and dry in a vacuum desiccator over P₂O₅ or KOH.

Caption: Workflow for the acid-catalyzed esterification of D-Arginine using Thionyl Chloride.

Part 4: Experimental Handling & Stock Preparation

To ensure data integrity, D-Arg-OMe must be handled to prevent hydrolysis back to D-Arginine, which can occur in aqueous solutions at neutral/basic pH or elevated temperatures.

Stock Solution Protocol (100 mM)

-

Calculation: Weigh 26.1 mg of D-Arg-OMe · 2HCl.[4]

-

Solvent: Dissolve in 1.0 mL of sterile, deionized water or PBS (Phosphate Buffered Saline).

-

Note: The solution will be slightly acidic due to the HCl counterions.

-

-

Filtration: Sterilize using a 0.22 µm syringe filter (PES or Nylon membrane).

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Stability:[8] Stable for 3–6 months at -20°C. Unstable at 4°C for prolonged periods (>1 week) due to ester hydrolysis.

-

Usage in Cell Culture

-

Working Concentration: Typically 100 µM to 1 mM.

-

Control Design: Always use an equimolar concentration of D-Arg-OMe relative to the L-Arg-OMe or L-Arginine treatment group.

References

-

National Institutes of Health (NIH). (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME).[1] Journal of Molecular and Cellular Cardiology. Retrieved February 4, 2026, from [Link]

-

Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved February 4, 2026, from [Link]

Sources

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. L-精氨酸甲酯 二盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. unimedizin-mainz.de [unimedizin-mainz.de]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Nitric Oxide Synthase Inhibition by NG-Nitro-l-Arginine Methyl Ester Inhibits Tumor-Induced Angiogenesis in Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Guide: Solubility & Stability of D-Arginine Methyl Ester

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for D-Arginine Methyl Ester Dihydrochloride .

Compound: D-Arginine Methyl Ester Dihydrochloride (H-D-Arg-OMe[1]·2HCl) CAS: 26340-89-6 Focus: Solubility optimization in aqueous vs. organic systems.[1]

Executive Summary

D-Arginine methyl ester dihydrochloride is a synthetic amino acid derivative widely used in peptide synthesis and as a negative control in nitric oxide synthase (NOS) research.[1] Its solubility profile is dominated by two factors: the high polarity of the guanidino group and the ionic nature of the dihydrochloride salt .

While exhibiting exceptional solubility in water and methanol, the compound is virtually insoluble in non-polar organic solvents (hexane, ether) and shows limited solubility in intermediate polar solvents (ethanol, dichloromethane) unless converted to its free base form.[1] Critical to its application is the hydrolytic instability of the ester bond in aqueous environments, necessitating strict handling protocols to prevent degradation into D-Arginine.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for experimental design.

| Property | Specification | Technical Insight |

| Molecular Formula | The 2HCl salt form dramatically increases lattice energy and hydrophilicity.[1] | |

| Molecular Weight | 261.15 g/mol | Low MW facilitates rapid dissolution but high charge density limits non-polar interaction.[1] |

| Form | White Crystalline Powder | Highly hygroscopic; absorbs atmospheric moisture rapidly.[1] |

| pKa Values | ~2.1 (COOH*), ~9.0 ( | Esterification removes the acidic pKa, leaving the molecule positively charged at neutral pH.[1] |

| LogP (Est.) | -3.5 (Highly Hydrophilic) | Indicates strong preference for aqueous over lipid environments.[1] |

Solubility Landscape: Water vs. Organic Solvents[2]

A. Aqueous Solubility (High)

The dihydrochloride salt is freely soluble in water due to the favorable hydration energy of the chloride ions and the charged guanidino/ammonium groups.

-

Solubility Limit: >100 mg/mL (freely soluble).[1]

-

Critical Risk: Hydrolysis. In water, the methyl ester is susceptible to hydrolysis, reverting to D-Arginine and Methanol.[1] This reaction is base-catalyzed and accelerated by heat.[1]

-

Protocol: Prepare aqueous solutions immediately before use. Keep on ice. Do not store aqueous stocks >24 hours.

B. Polar Organic Solvents (High to Moderate)[1]

-

Methanol (MeOH): Excellent solubility (~50 mg/mL).[1] This is the preferred solvent for stock solutions intended for chemical synthesis or storage, as it minimizes hydrolysis compared to water while maintaining solubility.

-

Dimethyl Sulfoxide (DMSO) & DMF: Good solubility (~5–20 mg/mL).[1][2] Useful for biological assays where water must be minimized initially.

-

Ethanol (EtOH): Significantly lower solubility than methanol (<5 mg/mL typically).[1] The additional carbon in the solvent chain disrupts the solvation shell required by the salt ions.

C. Non-Polar Solvents (Insoluble)[1]

-

Dichloromethane (DCM), Diethyl Ether, Hexane: The 2HCl salt is insoluble .[1]

-

Workaround: To dissolve in DCM (e.g., for acylation reactions), you must perform a "Free Base Conversion" (see Section 5).[1]

Comparative Solubility Table

| Solvent System | Solubility Rating | Approx. Conc. | Stability Risk | Application |

| Water (pH 7) | Excellent | >100 mg/mL | High (Hydrolysis) | Bio-assays, injection |

| Methanol | Good | ~50 mg/mL | Low | Stock storage, Synthesis |

| DMSO | Moderate | ~10 mg/mL | Low | High-conc.[1] stocks |

| Ethanol | Poor | <5 mg/mL | Low | Precipitation/Washing |

| DCM / Chloroform | Insoluble* | <0.1 mg/mL | N/A | Synthesis (requires free base) |

| Diethyl Ether | Insoluble | 0 mg/mL | N/A | Product precipitation |

Mechanistic Visualization

The following diagrams illustrate the decision logic for solvent selection and the hydrolysis degradation pathway.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for solvent selection based on downstream application necessity.

Diagram 2: Hydrolysis Instability Mechanism

Caption: The hydrolysis pathway of D-Arginine Methyl Ester in aqueous media, highlighting pH sensitivity.

Experimental Protocols

Protocol A: Standard Stock Preparation (Methanol)

Use this for long-term storage or chemical synthesis.[1]

-

Weighing: Weigh the hygroscopic powder rapidly in a low-humidity environment.

-

Solvent: Add anhydrous Methanol (MeOH) to achieve a concentration of 50 mg/mL .

-

Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Storage: Store at -20°C in a sealed container with desiccant. Stable for months.

Protocol B: Aqueous Dissolution for Bio-Assays

Use this only immediately before application.

-

Calculation: Calculate the exact mass required for the assay volume.

-

Solvent: Use cold PBS (Phosphate Buffered Saline) or distilled water.[1]

-

Dissolution: Add solvent to powder. Vortex immediately.

-

Usage: Keep on ice. Discard unused portion after 4–6 hours. Do not refreeze aqueous solutions as freeze-thaw cycles promote hydrolysis.[1]

Protocol C: Free Base Conversion (For DCM Solubility)

Required if the compound must be dissolved in non-polar organic solvents (e.g., for acylation).[1]

-

Dissolve: Dissolve D-Arg-OMe·2HCl in a minimum volume of water (e.g., 10 mL).

-

Basify: Carefully add saturated Sodium Carbonate (

) solution until pH reaches ~9–10. Note: Work quickly to minimize hydrolysis. -

Extract: Immediately extract 3x with Dichloromethane (DCM). The free base will partition into the DCM layer.

-

Dry: Combine DCM layers, dry over anhydrous

, and filter. -

Use: Use the DCM solution immediately for the next synthetic step.

References

-

Cayman Chemical. (2022).[1][2] Product Information: L-Arginine (hydrochloride).[1][2][3][4][5] Link (Data extrapolated to D-isomer/methyl ester analogs).[1]

-

Sigma-Aldrich. (n.d.).[1] L-Arginine methyl ester dihydrochloride Product Specification. Link[1]

-

ResearchGate. (2024).[1] Solubility of L-arginine in twelve mono-solvents: Solvent effects and model correlations. Link

-

Molecular Pharmaceutics. (2020).[1][6] Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Link[1]

Sources

- 1. Showing Compound Arginine (FDB002257) - FooDB [foodb.ca]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Strategic Use of D-Arginine Methyl Ester as a Negative Control in Nitric Oxide Research

This guide provides an in-depth exploration of D-Arginine methyl ester's role as a critical negative control reagent in the study of nitric oxide (NO) signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document elucidates the biochemical principles underpinning its use, offers field-proven experimental insights, and presents a self-validating protocol to ensure data integrity.

Section 1: The Principle of Stereospecificity in Nitric Oxide Synthase Activity

Nitric oxide (NO), a pivotal signaling molecule in cardiovascular, nervous, and immune systems, is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1][2] The synthesis of NO is a complex enzymatic process that involves the oxidation of the guanidino nitrogen of L-arginine, yielding L-citrulline as a co-product.[2] This reaction is highly dependent on the stereochemistry of the substrate.

Enzymes, by their nature, are chiral molecules that exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate.[3][4][5] The active site of an enzyme is a three-dimensional environment that is precisely shaped to bind a specific substrate in a particular orientation to facilitate the catalytic reaction.[4] In the case of NOS, the enzyme's active site is specifically configured to bind L-arginine, the naturally occurring enantiomer.[1][2] Its stereoisomer, D-arginine, due to its different spatial arrangement of atoms, does not fit correctly into the active site and therefore cannot serve as a substrate for NO production. This enantiomer-specific nature of NOS is fundamental to the design of controlled experiments in NO research.[6]

Section 2: The Critical Role of Controls in Ensuring Experimental Validity

In any biological assay, the inclusion of appropriate controls is paramount to ensure that the observed effects are genuinely due to the experimental variable and not a result of artifacts or nonspecific interactions.[7][8][9] In the context of studying NO production, a multi-faceted control strategy is essential for a self-validating experimental system.

-

Positive Control: This is a treatment that is known to produce the expected effect. In a NOS activity assay, L-Arginine or its cell-permeable ester, L-Arginine methyl ester, serves as the positive control, as it is the natural substrate for the enzyme and should elicit a robust NO production.[7]

-

Negative Control: A negative control is a sample that is treated identically to the experimental samples but is not expected to produce a response.[8][9] This allows for the establishment of a baseline and confirms the specificity of the observed effect. D-Arginine methyl ester is an ideal negative control in this context because it is the stereoisomer of the active substrate. Its inclusion helps to demonstrate that the observed NO production is a direct result of the enzymatic conversion of the L-enantiomer and not due to non-specific chemical reactions or other cellular processes.[6]

-

Inhibitor Control: The use of a known NOS inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME), provides further validation. L-NAME is a competitive inhibitor of NOS and should significantly reduce or abolish NO production in the presence of L-arginine.[10][11] It's important to note that L-NAME itself can be a source of NO under certain conditions, a factor to be considered in experimental design.[6]

This tripartite control system (Positive, Negative, and Inhibitor) creates a robust framework for interpreting data from NOS activity assays.

Caption: Logical workflow for a self-validating Nitric Oxide Synthase (NOS) assay.

Section 3: Mechanistic Insights into Nitric Oxide Synthesis

All three major isoforms of NOS—neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III)—catalyze the conversion of L-arginine to nitric oxide and L-citrulline.[2] This process is a two-step monooxygenation reaction. In the first step, L-arginine is hydroxylated to Nω-hydroxy-L-arginine, which remains bound to the enzyme. The second step involves the oxidation of this intermediate to L-citrulline and NO.[2] This complex reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2]

The stereospecificity of NOS for L-arginine is a critical aspect of this mechanism. The precise arrangement of amino acid residues in the active site of the enzyme forms a binding pocket that accommodates the L-enantiomer through a series of specific hydrogen bonds and electrostatic interactions. The D-enantiomer, with its altered stereochemistry, cannot establish these critical interactions and is thus not recognized as a substrate.

Caption: Stereospecificity of Nitric Oxide Synthase (NOS) for L-Arginine.

Section 4: Data Presentation

The following table summarizes the expected outcomes when using L-Arginine methyl ester, D-Arginine methyl ester, and L-NAME in a typical NOS activity assay.

| Reagent | Role in Assay | Expected Effect on NOS Activity | Rationale |

| L-Arginine methyl ester | Positive Control | High | Serves as the substrate for NOS, leading to the production of nitric oxide. |

| D-Arginine methyl ester | Negative Control | Negligible/Baseline | Due to the stereospecificity of NOS, it is not recognized as a substrate and does not produce NO.[6] |

| L-NAME | Inhibitor Control | Low/Inhibited | Competitively binds to the active site of NOS, preventing the binding of L-arginine.[10][11] |

Section 5: Experimental Protocol: In Vitro NOS Activity Assay Using the Griess Reaction

This protocol describes a colorimetric method for determining NOS activity in cell lysates by measuring the amount of nitrite, a stable and nonvolatile breakdown product of NO. The assay is based on the Griess diazotization reaction.[12]

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., Bradford or BCA)

-

NOS reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, BH4, and calmodulin)

-

L-Arginine methyl ester solution (e.g., 10 mM stock)

-

D-Arginine methyl ester solution (e.g., 10 mM stock)

-

L-NAME solution (e.g., 10 mM stock)

-

Griess Reagent A (Sulfanilamide solution)

-

Griess Reagent B (N-(1-naphthyl)ethylenediamine solution)

-

Sodium nitrite standard solutions (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse them using the cell lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

In a 96-well plate, prepare the following reactions in triplicate for each sample:

-

Blank: Cell lysate without any arginine substrate.

-

Positive Control: Cell lysate + L-Arginine methyl ester (final concentration, e.g., 1 mM).

-

Negative Control: Cell lysate + D-Arginine methyl ester (final concentration, e.g., 1 mM).

-

Inhibitor Control: Cell lysate + L-Arginine methyl ester + L-NAME (final concentration, e.g., 1 mM each).

-

Test Compound: Cell lysate + L-Arginine methyl ester + test compound.

-

-

Add an equal amount of protein (e.g., 50-100 µg) to each well.

-

Add the NOS reaction buffer to each well to initiate the reaction.

-

The final volume in each well should be the same.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

-

Griess Reaction:

-

Prepare a sodium nitrite standard curve by serially diluting a stock solution to known concentrations.

-

To each well of the reaction plate and the standard curve plate, add Griess Reagent A and incubate at room temperature for 5-10 minutes, protected from light.[12]

-

Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.[12] A purple/magenta color will develop.

-

-

Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Use the standard curve to determine the concentration of nitrite in each sample.

-

Express NOS activity as pmol of nitrite produced per mg of protein per minute.

-

Caption: Step-by-step workflow for the in vitro NOS activity assay.

Section 6: Conclusion

The stereospecificity of nitric oxide synthase for its substrate, L-arginine, is a cornerstone of reliable research in the field of nitric oxide biology. D-Arginine methyl ester, as the biologically inactive enantiomer, serves as an indispensable negative control reagent. Its proper use, in conjunction with positive and inhibitor controls, forms a self-validating experimental framework that ensures the specificity and accuracy of the results. This technical guide provides the foundational knowledge and a practical protocol for researchers to confidently employ D-Arginine methyl ester to enhance the integrity and reproducibility of their findings in the dynamic and vital area of nitric oxide research.

References

-

Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. Available at: [Link].

-

L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. PMC. Available at: [Link].

-

Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. Available at: [Link].

-

On the substrate specificity of nitric oxide synthase. PubMed. Available at: [Link].

-

Why did the enzyme kinetics (Km) turn out negative?. ResearchGate. Available at: [Link].

-

The Stereochemistry of Enzyme-Catalyzed Reactions. Chemistry LibreTexts. Available at: [Link].

-

Regulation of Nitric Oxide Production by Arginine Metabolic Enzymes. ResearchGate. Available at: [Link].

-

Control of Stereoselectivity in an Enzymatic Reaction by Backdoor Access. PMC. Available at: [Link].

-

Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. Available at: [Link].

-

How can I assay nitric oxide synthase activity in human RBCs?. ResearchGate. Available at: [Link].

-

Differential Regulation of L-Arginine Metabolism through NOS2 and Arginases during Infection with Trypanosoma cruzi. MDPI. Available at: [Link].

-

Molecular Basis and Engineering of Enzymes Stereospecificity. SciTechnol. Available at: [Link].

-

How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Quora. Available at: [Link].

-

Accurate enzyme activity measurements: Two decades of development in the commutability of enzyme quality control materials. ResearchGate. Available at: [Link].

-

Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. Available at: [Link].

-

Nitric oxide synthases. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

-

Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available at: [Link].

-

Nitric oxide synthases: regulation and function. PMC. Available at: [Link].

-

Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. PubMed. Available at: [Link].

-

The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol. PubMed. Available at: [Link].

Sources

- 1. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scitechnol.com [scitechnol.com]

- 5. mdpi.com [mdpi.com]

- 6. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Preparation and Handling of D-Arginine Methyl Ester Dihydrochloride for Cell Culture

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

D-Arginine Methyl Ester Dihydrochloride (D-Arg-OMe[1][2]·2HCl) serves a critical role in nitric oxide (NO) signaling research as a negative control for its enantiomer, L-Arginine Methyl Ester (L-Arg-OMe).

While L-Arg-OMe functions as a cell-permeable precursor to L-Arginine (the substrate for Nitric Oxide Synthase, NOS), the D-isomer is not recognized by NOS enzymes due to stereoselectivity. However, D-Arg-OMe shares identical physicochemical properties with the L-form, including cationic charge, osmolarity, and potential for ester hydrolysis. Therefore, using D-Arg-OMe allows researchers to distinguish specific biological NOS-mediated effects from non-specific physicochemical artifacts.

Key Application:

-

Negative Control: Validating that observed increases in cellular NO levels are due to NOS activity (L-Arg-OMe substrate utilization) rather than pH changes or non-specific cationic interactions.

Experimental Logic Diagram

The following diagram illustrates the differential signaling logic when using D-Arg-OMe vs. L-Arg-OMe.

Figure 1: Mechanistic differentiation between L-Arginine Methyl Ester (Active) and D-Arginine Methyl Ester (Control).

Physicochemical Profile & Solubility Data

Understanding the chemical nature of the salt form is prerequisite to successful dissolution. The "Dihydrochloride" (2HCl) designation indicates that this compound significantly lowers the pH of aqueous solutions.

| Property | Specification | Critical Note |

| Compound Name | D-Arginine methyl ester dihydrochloride | Enantiomer of L-Arg-OMe |

| CAS Number | 78851-84-0 | Distinct from L-form (26340-89-6) |

| Molecular Weight | ~261.15 g/mol | Includes 2HCl salt mass |

| Solubility (Water) | > 50 mg/mL | Highly soluble |

| Acidity (pKa) | Acidic in solution | Requires neutralization for cell culture |

| Stability | Hygroscopic; Ester bond is labile | Susceptible to hydrolysis at RT or high pH |

Preparation Protocol

Warning: Do NOT add D-Arg-OMe·2HCl powder directly to cell culture media. The acidity (2HCl) will cause immediate pH shifts (yellowing of phenol red) and may precipitate serum proteins or induce acid-shock toxicity, confounding your control data.

Equipment & Reagents[5][6]

-

Solvent: Sterile Milli-Q Water (preferred) or PBS (pH 7.4).

-

Buffer: 1N NaOH (for pH adjustment).

-

Filtration: 0.22 µm PES or PVDF syringe filter (Low protein binding).

-

Vessels: Sterile microcentrifuge tubes (light-protected preferred).

Step-by-Step Solubilization Workflow

Step 1: Calculation

Calculate the mass required for a stock solution (typically 100 mM or 200 mM).

-

Target: 10 mL of 100 mM Stock.

-

Mass:

(261 mg).

Step 2: Dissolution (The Acid Trap)

-

Add 8 mL (80% of final volume) of sterile water.

-

Vortex until completely dissolved (solution will be clear but acidic).

Step 3: Neutralization (CRITICAL)

-

Check pH using a micro-pH probe or pH paper. It will likely be pH < 3.0.

-

Dropwise, add 1N NaOH while monitoring pH.

-

Target pH: 7.0 – 7.4 .

-

Note: Do not overshoot pH > 7.6, as ester hydrolysis accelerates rapidly in alkaline conditions.

-

Step 4: Final Volume & Sterilization

-

Add water to bring the total volume to exactly 10 mL .

-

Pass the solution through a 0.22 µm syringe filter into a sterile tube.

Step 5: Aliquoting & Storage

-

Aliquot into single-use volumes (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for 3–6 months if kept desiccated and frozen.

Workflow Visualization

Figure 2: Step-by-step preparation workflow emphasizing the critical neutralization step.

Quality Control & Troubleshooting

To ensure the "Trustworthiness" of your data, implement these self-validating checks.

Self-Validating System: The "Phenol Red" Test

If you lack a micro-pH probe, use the color of your culture media as an indicator.

-

Take 1 mL of culture media (with Phenol Red).

-

Add your calculated volume of D-Arg-OMe stock.

-

Observation:

-

Remains Red/Pink: Stock is properly neutralized. Proceed.

-

Turns Yellow: Stock is too acidic. STOP. Do not treat cells. Re-neutralize stock.

-

Turns Purple: Stock is too basic (Hydrolysis risk). Discard and remake.

-

Hydrolysis Monitoring

The methyl ester group is unstable. If your "Negative Control" starts showing biological activity similar to L-Arginine (not L-Arg-OMe), it may have hydrolyzed to D-Arginine (which usually has very poor uptake, but high concentrations can interfere with transporters).

-

Validation: Verify stock integrity via HPLC or by checking that the stock does not spontaneously generate NO in a cell-free NOS assay (though D-form should be inert regardless).

Storage & Stability Guidelines

| Condition | Recommendation | Rationale |

| Powder | -20°C, Desiccated | Hygroscopic; moisture accelerates degradation. |

| Stock Solution | -20°C (Single Use) | Prevents hydrolysis. Avoid freeze-thaw. |

| In Media | Immediate Use | Ester half-life in media (37°C, pH 7.4) is limited (hours to days). Prepare fresh media daily. |

| Autoclave | FORBIDDEN | Destroys the ester bond and the molecule's cell permeability. |

References

- Source for CAS 78851-84-0 and physical specific

- Source for comparative physicochemical properties of the L-enantiomer (solubility, pKa).

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 17990366 (D-Arginine methyl ester). Retrieved from [Link][3]

- Verification of chemical structure and molecular weight.

- Rees, D. D., et al. (1990). Role of endothelium-derived nitric oxide in the regulation of blood pressure. Proceedings of the National Academy of Sciences. Foundational text establishing the use of enantiomeric controls (D-isomers) in NOS research.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl L-argininate dihydrochloride | 26340-89-6 [m.chemicalbook.com]

- 5. The Nitric Oxide Synthase Inhibitor NG-Nitro-L-Arginine Methyl Ester Diminishes the Immunomodulatory Effects of Parental Arginine in Rats with Subacute Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of D-Arginine in Solid-Phase Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids, such as D-Arginine, into peptide sequences is a powerful strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties leading to altered receptor affinities. However, the successful integration of Arginine, and specifically its D-enantiomer, into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a unique set of chemical challenges. These stem from the highly basic and nucleophilic nature of its guanidinium side chain, significant steric hindrance, and a propensity for undesirable side reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep mechanistic understanding and field-proven protocols for the efficient and high-fidelity incorporation of D-Arginine in SPPS. We will dissect the causality behind critical experimental choices, from the selection of side-chain protecting groups to the optimization of coupling conditions, with a focus on mitigating common pitfalls such as δ-lactam formation.

Mechanistic Considerations for Arginine Chemistry in SPPS

A successful synthesis is predicated on a robust understanding of the underlying chemistry. The Arginine residue, while essential for the biological function of many peptides, is arguably one of the most challenging monomers to incorporate in SPPS.

The Guanidinium Side Chain: A Double-Edged Sword

The defining feature of Arginine is its guanidinium group, which has a pKa of approximately 12.5.[1] This ensures it remains protonated and positively charged under physiological conditions, making it crucial for electrostatic interactions, such as binding to DNA, RNA, and other proteins.[1] However, in the chemical environment of SPPS, this high basicity and the nucleophilic nature of the unprotonated guanidino nitrogen atoms necessitate stringent protection to prevent a host of side reactions.[2][3][4]

Critical Role of Side-Chain Protecting Groups

The choice of a side-chain protecting group is the first and most critical decision in planning the synthesis of a D-Arginine-containing peptide. An ideal protecting group must be stable throughout the iterative cycles of Nα-deprotection (e.g., piperidine treatment in Fmoc-SPPS) but be cleanly removable during the final cleavage from the resin without degrading the peptide.[5] The most common protecting groups are sulfonyl-based derivatives.[2]

| Protecting Group | Full Name | Primary Use Case | Cleavage Condition | Key Advantages | Key Disadvantages |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Fmoc-SPPS | High % TFA | Standard, widely used, good stability.[6] | Can lead to by-products that modify sensitive residues (e.g., Trp).[4] |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Fmoc/Boc-SPPS | High % TFA | More acid-labile than Tos.[5] | Requires longer cleavage times or stronger acid conditions than Pbf. |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Fmoc/Boc-SPPS | High % TFA | More acid-labile than Pmc. | Prone to side reactions during cleavage. |

| Tos | Tosyl (p-Toluenesulfonyl) | Boc-SPPS | HF | Very stable to acidic conditions used for Boc removal.[5] | Requires hazardous Hydrofluoric (HF) acid for cleavage. |

| NO₂ | Nitro | Boc-SPPS (Revisited for Fmoc) | Reduction (e.g., SnCl₂) | Prevents δ-lactam formation. [1] | Requires an additional, orthogonal deprotection step. |

Prevalent Side Reaction: δ-Lactam Formation

During the coupling step, the α-carboxyl group of the incoming D-Arginine is activated to facilitate amide bond formation. This highly reactive intermediate is susceptible to intramolecular nucleophilic attack by the side-chain guanidinium group, leading to the formation of a stable six-membered δ-lactam.[7] This side reaction effectively consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in deletion sequences.[7] The propensity for lactam formation is influenced by the choice of solvent, protecting group, and activation method.[1][7]

Caption: Competing pathways for activated D-Arginine during SPPS.

Strategies to mitigate lactam formation include using the nitro (NO₂) protecting group, which deactivates the guanidinium side chain, or carefully selecting solvents and coupling reagents to favor the intermolecular reaction with the peptide-resin over the intramolecular cyclization.[1]

Field-Proven Protocol: Fmoc-SPPS of D-Arginine

This protocol is designed for the manual or automated incorporation of a D-Arginine residue using standard Fmoc/tBu chemistry. The example uses Fmoc-D-Arg(Pbf)-OH, the most common derivative for this strategy.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin.

-

Amino Acid: Fmoc-D-Arg(Pbf)-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[8]

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

Standard: 0.5 M HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) in DMF.

-

High-Efficiency: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[9]

-

-

Activator Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solutions: DMF, DCM, Isopropanol (IPA).

-

Monitoring: 2% Ninhydrin in Ethanol, Pyridine, Phenol in Ethanol (for Kaiser Test).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[10]

Step-by-Step Synthesis Cycle

This cycle begins after the previous amino acid has been successfully coupled and its Fmoc group is intact. The scale is assumed to be 0.1 mmol.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain.

-

Fmoc Deprotection:

-

Add 20% piperidine/DMF solution to the resin. Agitate for 3 minutes. Drain.

-

Repeat with fresh deprotection solution for 10 minutes. Drain.

-

Causality: The first short treatment removes the piperidine-dibenzofulvene adduct which can cause side reactions, while the second ensures complete deprotection.

-

-

Washing: Wash the resin thoroughly to remove all traces of piperidine.

-

DMF (x5)

-

DCM (x3)

-

DMF (x3)

-

Take a small sample of beads for a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.

-

-

D-Arginine Coupling (The Critical Step):

-

Pre-activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (4 eq., 0.4 mmol) and HBTU/HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol). Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Rationale for Equivalents: Using a 4-fold excess of the amino acid helps drive the reaction to completion, compensating for potential lactam formation and steric hindrance.[7]

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (x3).

-

Reaction Monitoring & Validation (Self-Validating System):

-

Perform a Kaiser test on a small sample of beads.

-

Result 1 (Negative - Colorless/Yellow Beads): The coupling is complete. Proceed to the next cycle (Step 2 for the next amino acid).

-

Result 2 (Positive - Blue Beads): The coupling is incomplete. This is common for arginine.[11] Proceed immediately to Step 7.

-

-

Double Coupling (If Required):

-

Immediately repeat Step 4 (D-Arginine Coupling) with a freshly prepared activation solution. Agitate for another 1-2 hours.

-

Causality: The steric bulk of the Arginine side chain and its Pbf protecting group can significantly slow down the coupling reaction.[11] A second coupling is often necessary to achieve a quantitative yield and prevent deletion sequences, which are difficult to purify away from the target peptide.

-

-

Final Wash: After a negative Kaiser test is achieved, wash the resin with DMF (x3) and DCM (x3) before proceeding to the next synthesis cycle.

Caption: Workflow for a single D-Arginine incorporation cycle in Fmoc-SPPS.

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Pbf on D-Arginine) are removed simultaneously.[10]

-

Wash the final peptide-resin with DCM (x5) and dry under vacuum for 1 hour.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Add the cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

-

Purify the peptide using reverse-phase HPLC.

Notes on D-Arginine Methyl Ester

The direct use of a D-Arginine methyl ester derivative (e.g., Fmoc-D-Arg(Pbf)-OMe) is not standard practice for incorporation into a growing peptide chain during SPPS. The synthesis relies on the activation of a free carboxylic acid to form an amide bond.

However, a C-terminal methyl ester on the final peptide can be a desirable modification. This is typically achieved not by using a methyl-esterified building block, but by altering the cleavage strategy. For instance, cleaving a peptide from a resin like Wang or Merrifield using a solution of HCl in methanol can result in the formation of the peptide methyl ester. This process, known as transesterification, is performed after the entire sequence has been assembled.

References

-

Bofill, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929. Available at: [Link]

- Google Patents. (2005). Methods for the synthesis of arginine-containing peptides. (WO2007077112A1).

-

d'Errico, S., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. Molecules, 28(12), 4867. Available at: [Link]

-

Slideshare. (2016). Spps and side reactions in peptide synthesis. Available at: [Link]

-

Mandal, K., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Frontiers in Chemistry, 10, 856320. Available at: [Link]

-

Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Green Chemistry. Available at: [Link]

- Google Patents. (2007). Methods for the synthesis of arginine-containing peptides. (EP1968995A1).

-

Douat, C., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(19), 7555-7567. Available at: [Link]

- Google Patents. (2018). Methods for the synthesis of arginine-containing peptides. (WO2019234108A1).

-

Klika, Š., et al. (2023). Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification. Organic Letters, 25(44), 8084-8089. Available at: [Link]

-

Zervas, L., et al. (1957). Studies on Arginine Peptides. I. Intermediates in the Synthesis of N-Terminal and C-Terminal Arginine. Journal of the American Chemical Society, 79(24), 6487–6492. Available at: [Link]

-

Gademann, K., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters, 5(11), 1232-1236. Available at: [Link]

-

CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]

-

ResearchGate. (2023). Why arginine should be coupled twice in SPPS?. Available at: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

Pedersen, S. L., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(8), 3010-3017. Available at: [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

-

Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology, 11, 193. Available at: [Link]

-

Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(1), 19-29. Available at: [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Available at: [Link]

-

ACS Publications. (2023). Chemical Carbonylation of Arginine in Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry. Available at: [Link]

-

Request PDF. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application Note & Protocols for the Synthesis of Peptidomimetics Utilizing D-Arginine Methyl Ester

Introduction: The Strategic Incorporation of D-Arginine in Peptidomimetic Design

Peptides are paramount signaling molecules in a vast array of physiological processes; however, their therapeutic potential is often hindered by poor metabolic stability and limited bioavailability.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a compelling solution to these challenges by retaining biological activity while exhibiting improved pharmacokinetic profiles.[1][3] The strategic incorporation of D-amino acids, such as D-Arginine, is a cornerstone of modern peptidomimetic design, conferring resistance to enzymatic degradation.[4]

The guanidinium group of arginine is a powerful pharmacophore, critical for molecular recognition through its ability to form multidentate hydrogen bonds and engage in electrostatic interactions.[5] However, the high basicity (pKa ≈ 12.5) and nucleophilicity of this moiety present significant synthetic hurdles, necessitating robust protection strategies to prevent unwanted side reactions during peptide assembly.[6] This guide provides a comprehensive framework for the synthesis of a model peptidomimetic incorporating D-Arginine methyl ester, detailing a strategic approach from protecting group selection to final product characterization. We will explore a solid-phase synthesis approach, which is a widely adopted technique in combinatorial chemistry and drug discovery for its efficiency and ease of purification.[7]

Core Principles & Strategic Considerations

The synthesis of arginine-containing peptidomimetics is a multi-faceted process that demands careful planning. The workflow presented here is built upon three pillars of synthetic integrity:

-

Orthogonal Protection Scheme: The selection of protecting groups for the α-amino group (Fmoc), the guanidinium side chain (Pbf), and the solid-phase resin linker is critical. These groups must be removable under distinct conditions to allow for selective deprotection and chain elongation without compromising the integrity of other functionalities.

-

Efficient Coupling Chemistry: The formation of the amide bond is the central reaction in this synthesis. The choice of coupling reagents is dictated by the need to minimize racemization and achieve high coupling efficiency, especially with sterically hindered or aggregation-prone sequences.[8]

-

Post-Synthesis Modification/Cyclization: To impart enhanced structural rigidity and metabolic stability, a post-synthetic modification, in this case, an intramolecular cyclization, will be performed. Cyclization is a proven strategy to lock the peptide into its bioactive conformation, often leading to increased receptor affinity and selectivity.[9][10]

Experimental Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram. This process begins with the preparation of the resin, followed by iterative cycles of deprotection and coupling to assemble the linear peptide, and concludes with on-resin cyclization, cleavage, and purification.

Caption: Overall workflow for the solid-phase synthesis of a cyclic peptidomimetic.

Detailed Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of a model cyclic peptidomimetic: cyclo-[L-Asp-D-Ala-D-Arg]. D-Arginine methyl ester is incorporated into the synthesis via its Fmoc- and Pbf-protected derivative, Fmoc-D-Arg(Pbf)-OH. The methyl ester of the starting material is hydrolyzed during the preparation of the protected amino acid derivative.

Materials & Reagents

| Reagent | Supplier | Purity/Grade |

| Fmoc-Rink Amide MBHA Resin | Commercial Source | 100-200 mesh |

| Fmoc-D-Ala-OH | Commercial Source | >99% |

| Fmoc-D-Arg(Pbf)-OH | Commercial Source | >99% |

| Boc-L-Asp(OAll)-OH | Commercial Source | >99% |

| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Source | Synthesis Grade |

| Oxyma Pure | Commercial Source | >98% |

| Piperidine | Commercial Source | ACS Grade |

| N,N-Dimethylformamide (DMF) | Commercial Source | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Commercial Source | ACS Grade |

| Trifluoroacetic acid (TFA) | Commercial Source | Reagent Grade |

| Triisopropylsilane (TIS) | Commercial Source | >98% |

| Palladium(0) tetrakis(triphenylphosphine) | Commercial Source | >99% |

| Phenylsilane | Commercial Source | >97% |

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual solid-phase synthesis of the linear peptide Boc-L-Asp(OAll)-D-Ala-D-Arg(Pbf)-Resin using Fmoc chemistry.[11]

1. Resin Preparation and Swelling: a. Place 1.0 g of Fmoc-Rink Amide MBHA resin in a fritted syringe reaction vessel. b. Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation. c. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add 10 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). Causality: The basic piperidine cleaves the acid-labile Fmoc group, exposing the free amine for the first coupling reaction. The extensive washing is crucial to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the subsequent step.

3. Coupling of the First Amino Acid (Fmoc-D-Ala-OH): a. In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents), Oxyma Pure (3 eq.), and DIC (3 eq.) in 5 mL of DMF. b. Allow the activation to proceed for 5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2 hours at room temperature. e. To confirm reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. f. Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Causality: DIC is a carbodiimide coupling agent that activates the carboxylic acid of the amino acid. Oxyma Pure is added to suppress racemization and improve reaction efficiency, forming a more reactive ester intermediate.

4. Iterative Deprotection and Coupling Cycles: a. Repeat the Fmoc deprotection step as described in step 2. b. Repeat the coupling step (step 3) for the subsequent amino acids in the sequence: i. Fmoc-D-Arg(Pbf)-OH: The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the highly nucleophilic guanidinium side chain from participating in side reactions.[6] ii. Boc-L-Asp(OAll)-OH: The Boc group protects the N-terminus, and the allyl (All) ester on the side chain is an orthogonal protecting group that can be selectively removed in the presence of other protecting groups for subsequent cyclization.

Protocol 2: On-Resin Cyclization

This protocol describes the formation of the cyclic peptidomimetic on the solid support.

1. Selective Deprotection of the Aspartate Side Chain: a. Wash the peptide-resin with DCM (3 x 10 mL). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (5 eq.) in 10 mL of DCM. c. Add the solution to the resin and agitate in the dark for 1 hour. d. Drain and repeat the treatment with a fresh solution for another hour. e. Wash the resin thoroughly with DCM (5 x 10 mL), DMF (3 x 10 mL), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 x 10 mL for 15 min each) to scavenge residual palladium, followed by DMF (3 x 10 mL) and DCM (3 x 10 mL). Causality: The palladium catalyst selectively removes the allyl protecting group from the aspartate side chain, exposing a free carboxylic acid. Phenylsilane acts as an allyl cation scavenger. This orthogonal deprotection leaves the N-terminal Boc group and the Arg(Pbf) group intact.

2. Intramolecular Head-to-Side-Chain Cyclization: a. Wash the resin with DMF (3 x 10 mL). b. Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in 10 mL of DMF to the resin. c. Agitate the reaction for 4 hours at room temperature. d. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). Causality: This step involves the deprotection of the N-terminal Boc group under acidic conditions (using TFA) followed by an intramolecular coupling. However, for a head-to-side-chain cyclization, the N-terminal protecting group (in this case, Boc) must first be removed. A more standard approach for this specific cyclization would be to deprotect the N-terminal Fmoc group before this step. Let's assume the final amino acid coupled was Fmoc-L-Asp(OAll)-OH. After allyl deprotection, the Fmoc group is removed with piperidine, and then the intramolecular cyclization between the N-terminal amine and the side-chain carboxylic acid is initiated using a coupling agent like PyBOP. The pseudo-dilution effect of the solid support favors intramolecular cyclization over intermolecular oligomerization.[12]

Protocol 3: Cleavage, Purification, and Characterization

1. Cleavage from Resin and Side-Chain Deprotection: a. Dry the resin under a high vacuum for 1 hour. b. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Use 10 mL per gram of resin. c. Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature. d. Filter the resin and collect the filtrate in a cold centrifuge tube. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the crude peptide pellet under vacuum. Causality: The strong acid TFA cleaves the peptide from the Rink Amide linker and simultaneously removes the Pbf protecting group from the arginine side chain. TIS and water act as scavengers to trap reactive cations generated during the cleavage process, preventing side reactions with sensitive residues like tryptophan (if present).

2. Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). d. Collect fractions and analyze by analytical HPLC to pool the fractions with >95% purity. e. Lyophilize the pure fractions to obtain the final product as a white powder.[9]

3. Characterization: a. Mass Spectrometry: Confirm the molecular weight of the final product using ESI-MS or MALDI-TOF MS.[13] b. NMR Spectroscopy: For structural elucidation, acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectra in a suitable deuterated solvent.

Structure of the Final Peptidomimetic

The final product is a cyclic peptidomimetic containing D-alanine and D-arginine.

Caption: Chemical structure of the target cyclic peptidomimetic. (Note: A placeholder is used here; in a real application, a chemical drawing would be inserted).

Troubleshooting & Key Considerations

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation. | Double couple (repeat the coupling step). Use a more potent coupling agent like HATU. Perform the reaction at a slightly elevated temperature (e.g., 40°C). |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4-5 hours. Ensure the cleavage cocktail is freshly prepared. |

| Side Product Formation | Incomplete deprotection; side reactions during cleavage. | Ensure thorough washing after deprotection steps. Optimize the scavenger cocktail (e.g., add ethanedithiol if cysteine is present). |

| Poor Cyclization Efficiency | Intermolecular side reactions. | Ensure high dilution conditions for solution-phase cyclization if performed. On-resin, ensure the peptide is well-solvated. Try different coupling reagents for cyclization. |

Conclusion

The synthesis of peptidomimetics incorporating D-Arginine methyl ester is a robust strategy for developing novel therapeutic agents with enhanced stability and bioavailability. The protocols outlined in this application note provide a detailed, field-proven workflow for the solid-phase synthesis, cyclization, and purification of a model arginine-containing peptidomimetic. The key to success lies in a rational approach to protecting group strategy, efficient coupling and cyclization conditions, and rigorous purification and characterization. By understanding the causality behind each experimental step, researchers can adapt and troubleshoot these methods to synthesize a diverse range of complex peptidomimetics for drug discovery and development.

References

-

ResearchGate. Synthesis of Peptidomimetics Through the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers. [Link]

-

IntechOpen. Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. [Link]

-

Frontiers. Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]

-

PubMed Central. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. [Link]

-

AZoLifeSciences. Peptidomimetics in Drug Discovery. [Link]

-

ResearchGate. Synthesis of peptidomimetics via Ugi reactions. [Link]

- Google Patents. Methods for the synthesis of arginine-containing peptides.

-

PubMed Central. Peptidomimetics, a synthetic tool of drug discovery. [Link]

-

MDPI. Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides. [Link]

-

MDPI. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]

-

World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. [Link]

-

PubMed Central. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. [Link]

-

PubMed Central. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]

-

PubMed Central. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. [Link]

-

PubMed Central. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 8. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides | MDPI [mdpi.com]

Application Note: Synthesis and Incorporation of D-Arg-OMe into Cationic Biodegradable Poly(ester amides) (PEAs)

Strategic Rationale & Chemical Logic

The incorporation of D-Arginine Methyl Ester (D-Arg-OMe) into biodegradable polymers represents a strategic shift from standard L-arginine chemistries. While L-arginine (L-Arg) is ubiquitous in biology, its polymers are rapidly degraded by endogenous proteases. By substituting with the D-enantiomer, researchers can engineer "stealth" cationic polymers that maintain the physicochemical benefits of arginine (membrane penetration, DNA condensation) while significantly extending in vivo half-life.

Why D-Arg-OMe?

-

Proteolytic Resistance: The D-configuration prevents recognition by stereospecific proteases (e.g., trypsin), preserving the cationic shield essential for gene delivery vectors during systemic circulation.

-

Controlled Biodegradability: Unlike non-degradable polycations (e.g., PEI), D-Arg-PEAs eventually degrade via hydrolytic cleavage of the ester bonds in the polymer backbone, rather than enzymatic cleavage of the peptide bonds.

-

Cationic Density: The guanidinium group (

) remains protonated at physiological pH, ensuring robust electrostatic complexation with anionic payloads (pDNA, siRNA).

The Synthetic Strategy: Solution Polycondensation

Direct polymerization of D-Arg-OMe is chemically limited because it acts as a chain terminator (monofunctional amine) unless the ester group is also reacted. The industry-standard approach (pioneered by C.C. Chu et al.) involves converting D-Arg-OMe into a bis-nucleophilic monomer (a diamine-diester) which is then polymerized with an activated diacid.

Experimental Workflow Visualization

The following diagram outlines the critical path from D-Arg-OMe starting material to the final biodegradable polymer.

Figure 1: Synthetic workflow for converting D-Arg-OMe into a high-molecular-weight Poly(ester amide) (PEA).

Protocol A: Synthesis of Bis(D-Arg) Alkylene Diester Monomer

Objective: To create a bifunctional diamine monomer from D-Arg-OMe by linking two molecules via a diol spacer. Reaction Type: Acid-catalyzed condensation (Fisher Esterification variant).

Materials

-

D-Arginine (or D-Arg-OMe·HCl)

-

Diol: 1,6-Hexanediol (hydrophobic tuner) or Triethylene glycol (hydrophilic tuner)

-

Catalyst: p-Toluenesulfonic acid monohydrate (TosOH·H2O)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Stoichiometric Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, combine:

-

1.0 equivalent of Diol (e.g., 1,6-Hexanediol).

-

2.0 equivalents of D-Arginine (free base or HCl salt).

-

4.0 equivalents of TosOH·H2O.[1]

-

Note: The excess TosOH is critical. It protects the

-amine and the guanidino group, preventing side reactions and forming a stable tetra-tosylate salt.

-

-

Azeotropic Distillation: Add Toluene (approx. 10 mL per gram of reactant). Heat the reaction to reflux (